molecular formula C10H13NO3 B2504097 2-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid CAS No. 1256586-09-0

2-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid

Cat. No. B2504097
M. Wt: 195.218
InChI Key: OIUOUKNNDKIAOD-UHFFFAOYSA-N
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Patent
US09440922B2

Procedure details

2-(6-Methoxy-pyridin-2-yl)-2-methyl-propionic acid ethyl ester (5.33 g) was dissolved in methanol (200 ml), added with 5 N aqueous solution of potassium hydroxide (25 ml), and then stirred under reflux. The reaction mixture was concentrated and neutralized with 2 N hydrochloric acid. The precipitated matters were collected by filtration and dried to obtain the title compound (3.55 g).
Name
2-(6-Methoxy-pyridin-2-yl)-2-methyl-propionic acid ethyl ester
Quantity
5.33 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:16])[C:5]([C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([O:14][CH3:15])[N:9]=1)([CH3:7])[CH3:6])C.[OH-].[K+]>CO>[CH3:15][O:14][C:10]1[N:9]=[C:8]([C:5]([CH3:7])([CH3:6])[C:4]([OH:16])=[O:3])[CH:13]=[CH:12][CH:11]=1 |f:1.2|

Inputs

Step One
Name
2-(6-Methoxy-pyridin-2-yl)-2-methyl-propionic acid ethyl ester
Quantity
5.33 g
Type
reactant
Smiles
C(C)OC(C(C)(C)C1=NC(=CC=C1)OC)=O
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
25 mL
Type
reactant
Smiles
[OH-].[K+]

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
FILTRATION
Type
FILTRATION
Details
The precipitated matters were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=CC(=N1)C(C(=O)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.55 g
YIELD: CALCULATEDPERCENTYIELD 76.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.